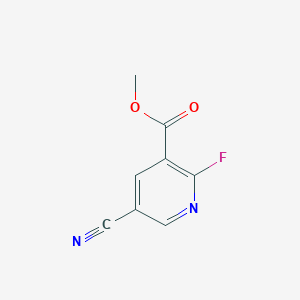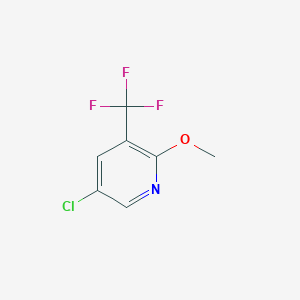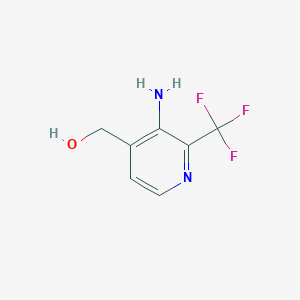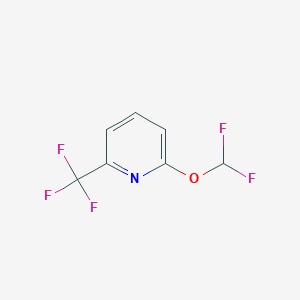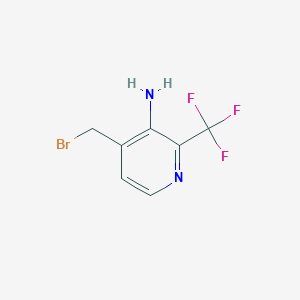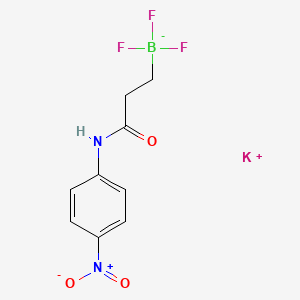
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate
Vue d'ensemble
Description
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate, also known as PTFB, is a highly versatile and reactive compound that has been used in a variety of scientific research applications. PTFB is a boron-containing compound that has a wide range of uses in organic synthesis, biochemistry, and other scientific fields. It is a colorless, odorless, and non-toxic compound that has a variety of unique properties that make it a valuable tool for scientific research.
Applications De Recherche Scientifique
Formation of Alanine Derivatives
Potassium trifluoro(organo)borates react with a variety of dehydroamino esters in the presence of rhodium complexes, facilitating the formation of alanine derivatives with various amino protecting groups. This reaction pathway offers good to high yields, underscoring the reagent's efficiency in synthesizing complex amino acids (Navarre et al., 2004).
Reactivity in Organic Synthesis
Potassium trifluoro(organo)borates have shown remarkable reactivity, not just through intermediate formation of difluoroboranes but also in transmetallation reactions with transition metals. Their reactivity surpasses that of boronic acids or esters, making them a preferred choice in various organic reactions (Darses & Genêt, 2003).
Energetic Material Synthesis
These compounds are also pivotal in synthesizing new energetic organic potassium salts, which are characterized and studied for their crystal structure and thermal properties. Such studies are fundamental in the development of new materials with potential applications in various fields, including pyrotechnics and battery technology (Guodong et al., 2020).
Enantioselective Synthesis
The conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by chiral rhodium catalysts, offers a straightforward pathway to protected alpha-amino esters with high yields and enantioselectivities. This method is essential in producing chiral compounds, a critical aspect in the development of pharmaceuticals and fine chemicals (Navarre et al., 2008).
Lithium Battery Electrolytes
In the field of energy storage, certain derivatives of potassium trifluoro(organo)borates are being explored as additives for lithium battery electrolytes. These additives can significantly enhance the conductivity and electrochemical stability of lithium salts in electrolyte solutions, offering potential improvements in battery performance and longevity (Sun et al., 2002).
Propriétés
IUPAC Name |
potassium;trifluoro-[3-(4-nitroanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)6-5-9(16)14-7-1-3-8(4-2-7)15(17)18;/h1-4H,5-6H2,(H,14,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSRCAYSBQCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate | |
CAS RN |
1705578-36-4 | |
| Record name | Borate(1-), trifluoro[3-[(4-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




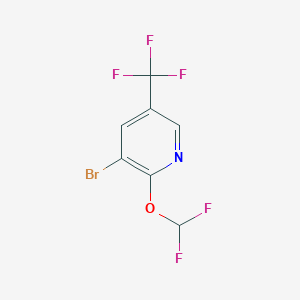
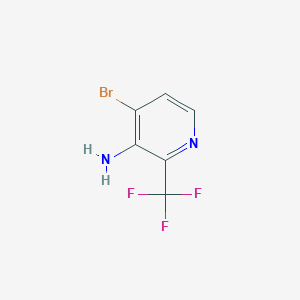



![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
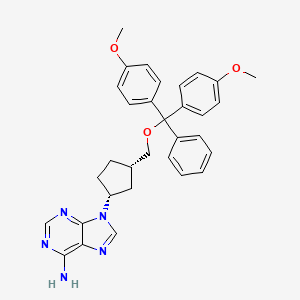
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)
